1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
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Overview
Description
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core fused with a chlorophenyl group and a carbonitrile moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with cyanoacetamide under basic conditions. The reaction is often carried out in the presence of catalysts such as dicationic molten salts or under ultrasonic-assisted conditions to enhance yield and reduce reaction time .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and scalability. These methods often employ green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents like ethanol .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dimethyl sulfoxide, and controlled temperatures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions employed, but they often include various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: It has been investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, Parkinson’s disease, and viral infections
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Thiazolopyrimidines: These compounds have a thiazole ring fused to the pyrimidine core and exhibit different pharmacological properties.
Pyrido[2,3-d]pyrimidines: These derivatives have a pyridine ring fused to the pyrimidine core and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89454-05-7 |
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Molecular Formula |
C12H6ClN5 |
Molecular Weight |
255.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H6ClN5/c13-8-1-3-9(4-2-8)18-12-10(6-17-18)11(5-14)15-7-16-12/h1-4,6-7H |
InChI Key |
BCXVOVYRZVAMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)C#N)Cl |
Origin of Product |
United States |
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